1-[6-Chloro-6-methyl-5-(phenylsulfanyl)heptan-2-yl]-4-methylbenzene
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Overview
Description
1-[6-Chloro-6-methyl-5-(phenylsulfanyl)heptan-2-yl]-4-methylbenzene is an organic compound with a complex structure that includes a benzene ring substituted with a chlorinated heptane chain and a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-Chloro-6-methyl-5-(phenylsulfanyl)heptan-2-yl]-4-methylbenzene typically involves multiple steps, starting with the preparation of the chlorinated heptane chain and the phenylsulfanyl group. The key steps include:
Formation of Phenylsulfanyl Group: The phenylsulfanyl group can be introduced through a nucleophilic substitution reaction using thiophenol (C₆H₅SH) and a suitable leaving group on the heptane chain.
Coupling with Benzene Ring: The final step involves coupling the substituted heptane chain with a benzene ring, which can be achieved through Friedel-Crafts alkylation using a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[6-Chloro-6-methyl-5-(phenylsulfanyl)heptan-2-yl]-4-methylbenzene can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The chlorinated heptane chain can be reduced to a hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or alcohols under suitable conditions.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄
Substitution: Amines, alcohols
Major Products
Oxidation: Sulfone derivatives
Reduction: Hydrocarbon derivatives
Substitution: Amino or alkoxy derivatives
Scientific Research Applications
1-[6-Chloro-6-methyl-5-(phenylsulfanyl)heptan-2-yl]-4-methylbenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[6-Chloro-6-methyl-5-(phenylsulfanyl)heptan-2-yl]-4-methylbenzene involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group may interact with thiol-containing enzymes, leading to inhibition or modulation of their activity. The chlorinated heptane chain may also interact with lipid membranes, affecting their fluidity and function.
Comparison with Similar Compounds
Similar Compounds
1-[6-Chloro-6-methylheptan-2-yl]-4-methylbenzene: Lacks the phenylsulfanyl group, resulting in different chemical properties and reactivity.
1-[6-Methyl-5-(phenylsulfanyl)heptan-2-yl]-4-methylbenzene:
Properties
CAS No. |
73210-74-9 |
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Molecular Formula |
C21H27ClS |
Molecular Weight |
347.0 g/mol |
IUPAC Name |
1-(6-chloro-6-methyl-5-phenylsulfanylheptan-2-yl)-4-methylbenzene |
InChI |
InChI=1S/C21H27ClS/c1-16-10-13-18(14-11-16)17(2)12-15-20(21(3,4)22)23-19-8-6-5-7-9-19/h5-11,13-14,17,20H,12,15H2,1-4H3 |
InChI Key |
SKIBJXFVPRMWRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)CCC(C(C)(C)Cl)SC2=CC=CC=C2 |
Origin of Product |
United States |
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